molecular formula C16H23N3O2 B251431 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Cat. No. B251431
M. Wt: 289.37 g/mol
InChI Key: SMCOKBAFFVGWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages as a potential therapeutic agent. It exhibits good oral bioavailability, low toxicity, and high selectivity for its target receptors. However, its limitations include poor solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in preclinical studies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction between 4-isobutyryl-1-piperazinecarboxylic acid and 4-aminophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatographic techniques.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of psychiatric disorders such as anxiety and depression.

properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-6-4-14(5-7-15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20)

InChI Key

SMCOKBAFFVGWLZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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